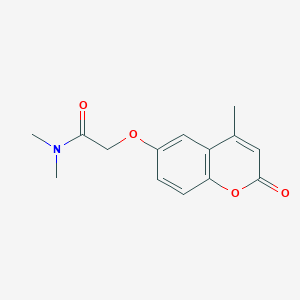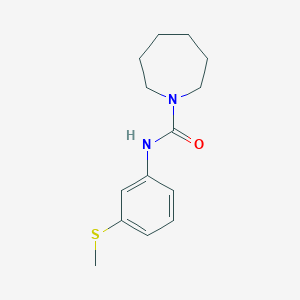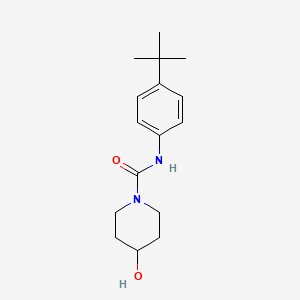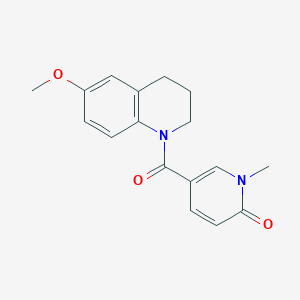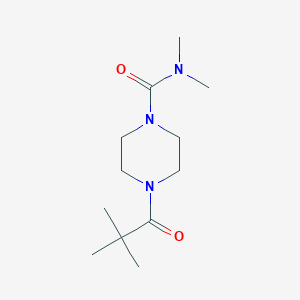
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide, also known as DMP323, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This molecule has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively investigated.
作用機序
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide is a small molecule inhibitor that targets the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and its inhibition has been shown to induce cell death in cancer cells and reduce inflammation. This compound binds to the catalytic domain of PARP, preventing its activity and leading to the accumulation of DNA damage and cell death.
Biochemical and physiological effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits PARP activity, leading to the accumulation of DNA damage and cell death. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models of neurological disorders, this compound has been shown to have neuroprotective effects by reducing neuronal damage and inflammation.
実験室実験の利点と制限
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. Additionally, this compound has been extensively studied in preclinical models, and its mechanism of action and biochemical effects are well understood. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
将来の方向性
There are several future directions for the study of 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide. One potential application is in the treatment of cancer. This compound has shown promising results in preclinical studies, and its efficacy in clinical trials should be investigated. Additionally, this compound has potential applications in the treatment of inflammation and neurological disorders. Further studies are needed to determine the safety and efficacy of this compound in humans and to optimize its pharmacokinetic and pharmacodynamic properties. Finally, the synthesis of this compound and its derivatives should be optimized to improve their solubility and potency.
合成法
The synthesis of 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide involves the reaction of 2,2-dimethylpropionyl chloride with N,N-dimethylpiperazine in the presence of triethylamine. The resulting intermediate is then reacted with isocyanate to form the final product, this compound. The synthesis of this compound is a relatively simple process and can be easily scaled up for large-scale production.
科学的研究の応用
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurological disorders.
特性
IUPAC Name |
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)10(16)14-6-8-15(9-7-14)11(17)13(4)5/h6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQKYJATVYOMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone](/img/structure/B7512070.png)
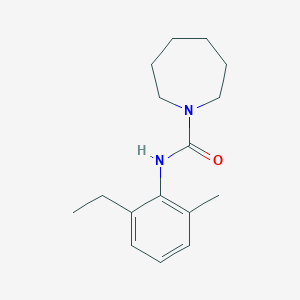
![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)
![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)

